1-(3-Chloro-2,6-difluorophenyl)-2,2-difluoroethanone
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Overview
Description
1-(3-Chloro-2,6-difluorophenyl)-2,2-difluoroethanone is an organic compound with the molecular formula C8H5ClF2O It is a derivative of acetophenone, characterized by the presence of chlorine and fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2,6-difluorophenyl)-2,2-difluoroethanone typically involves the reaction of 3-chloro-2,6-difluorobenzoyl chloride with difluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production with minimal by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2,6-difluorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the phenyl ring can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution at elevated temperatures.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Nucleophilic Substitution: Formation of 3-chloro-2,6-difluorophenol.
Reduction: Formation of 1-(3-chloro-2,6-difluorophenyl)-2,2-difluoroethanol.
Oxidation: Formation of 3-chloro-2,6-difluorobenzoic acid.
Scientific Research Applications
1-(3-Chloro-2,6-difluorophenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2,6-difluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-2,6-difluorophenyl)ethanone
- 1-(3-Chloro-2,6-difluorophenyl)propan-2-one
- (3-Chloro-2,6-difluorophenyl)methanamine
Uniqueness
1-(3-Chloro-2,6-difluorophenyl)-2,2-difluoroethanone is unique due to the presence of two difluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C8H3ClF4O |
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Molecular Weight |
226.55 g/mol |
IUPAC Name |
1-(3-chloro-2,6-difluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H3ClF4O/c9-3-1-2-4(10)5(6(3)11)7(14)8(12)13/h1-2,8H |
InChI Key |
BOBHYCWXVIJHLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)C(F)F)F)Cl |
Origin of Product |
United States |
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